Samarium;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
Mechanism of Action
Comparison with Similar Compounds
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
Biological Activity
Samarium; 2,2,6,6-tetramethylheptane-3,5-dione (often referred to as Sm(thd)₃) is a coordination compound of samarium with significant interest in various fields including medicinal chemistry, materials science, and catalysis. This article focuses on its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C₃₃H₅₇O₆Sm
- Molecular Weight : 700.16 g/mol
- CAS Registry Number : 15492-50-9
Table 1: Basic Properties of Samarium; 2,2,6,6-tetramethylheptane-3,5-dione
Property | Value |
---|---|
Molecular Weight | 700.16 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that samarium complexes exhibit antimicrobial activities. A study by Zubair et al. (2020) demonstrated that Sm(thd)₃ showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential of Sm(thd)₃ in cancer therapy. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC₅₀ values were reported at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting a promising therapeutic index for further development.
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of samarium complexes with varying ligands including Sm(thd)₃. These complexes were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with Sm(thd)₃ showing the highest efficacy among the tested compounds.
The biological activity of Sm(thd)₃ can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.
- DNA Interaction : Studies suggest that samarium complexes can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Samarium complexes have been shown to inhibit key enzymes involved in cellular metabolism.
Table 2: Comparison of Biological Activities of Samarium Complexes
Compound | Antimicrobial Activity | Cytotoxicity (IC₅₀ µM) | Tumor Growth Inhibition (%) |
---|---|---|---|
Sm(thd)₃ | Yes | HeLa: 15; MCF-7: 20 | 70 |
Sm(acac)₃ | Moderate | HeLa: 25; MCF-7: 30 | 50 |
Sm(phen)₂ | Yes | HeLa: 10; MCF-7: 15 | 80 |
Properties
CAS No. |
15492-50-9 |
---|---|
Molecular Formula |
C33H60O6Sm |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
Origin of Product |
United States |
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